molecular formula C10H11NO5 B2664950 2-(2-Nitrophenoxy)butanoic acid CAS No. 869946-58-7

2-(2-Nitrophenoxy)butanoic acid

Cat. No. B2664950
M. Wt: 225.2
InChI Key: BZJNECLYYSXWTC-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-(2-Nitrophenoxy)butanoic acid” is 1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) . This indicates the presence of a butanoic acid group attached to a nitrophenoxy group.

Scientific Research Applications

Photoresponsive Drug Carriers

A study demonstrated the use of a photolabile derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid (HMNB), to create photoresponsive nanogels. These nanogels, when used with hyaluronate, could effectively cage and release antitumor drugs upon photoactivation, significantly improving tumor-cell-killing efficacy under local light irradiation (Park et al., 2013).

Nuclear Waste Solvent Extraction

Another study explored the use of a compound structurally similar to 2-(2-Nitrophenoxy)butanoic acid, known as Cs-7SB, in the extraction of cesium and strontium from nuclear waste solutions. This study focused on understanding the radiation-chemical robustness of Cs-7SB, revealing its susceptibility to nitration and providing insights into the design of more effective extraction systems (Swancutt et al., 2011).

Synthetic Methodology Improvement

Research has also been conducted on improving the synthesis of 2-(2-nitrophenoxy) acetic acid, a compound closely related to 2-(2-Nitrophenoxy)butanoic acid. The study provided a new method with advantages such as convenience, mild reaction conditions, and cost-effectiveness, suitable for industrial processes (Dian, 2012).

Lipophilicity Studies

There's also significant research on the lipophilicity of nitrophenols, which is essential for understanding the behavior of compounds like 2-(2-Nitrophenoxy)butanoic acid in various environments. This study helps in predicting how such compounds might interact with biological systems or environments (Abraham et al., 2000).

Antifungal and Herbicidal Activities

Furthermore, studies have been conducted on derivatives of phenoxy butanoic acids, revealing interesting properties like antifungal activity, as seen in the 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid. This research provides insights into the potential of similar compounds in agricultural and pharmaceutical applications (Zakrzewski & Krawczyk, 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-(2-Nitrophenoxy)butanoic acid” can be found online . It’s important to handle this compound with appropriate safety measures to avoid any potential hazards.

properties

IUPAC Name

2-(2-nitrophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNECLYYSXWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenoxy)butanoic acid

Citations

For This Compound
1
Citations
ZR Wu, W Deng, D He - Medicinal Chemistry Research, 2022 - Springer
A series of prodrugs for nitroreductase (NTR) based 4-β-amino-4′- Demethylepipodophyllotoxin as potential anticancer agents were synthesized, and their antiproliferative activities in …
Number of citations: 5 link.springer.com

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